2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound featuring a benzothiophene skeleton fused to a pyrimidine ring. Its chemical structure contributes to its versatility in synthetic chemistry, potential biological activities, and various applications in scientific research.
Mechanism of Action
Target of action
The primary targets of “2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide” would be identified. These could be specific proteins, enzymes, or cellular structures that the compound interacts with.
Mode of action
This section would explain how “2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide” interacts with its targets. It could inhibit or activate the function of its targets, leading to changes in cellular processes.
Biochemical pathways
The biochemical pathways affected by “2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide” would be summarized. The compound’s interaction with its targets could affect various biochemical pathways, leading to downstream effects on cellular functions.
Pharmacokinetics
This section would outline the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide”. These properties impact the bioavailability of the compound, determining how much of it reaches its targets.
Result of action
The molecular and cellular effects of “2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide”'s action would be described. These could include changes in gene expression, cell signaling, or cell behavior.
Action environment
This section would discuss how environmental factors, such as pH, temperature, and the presence of other molecules, influence the action, efficacy, and stability of “2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide”.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions, beginning with the preparation of the core benzothiophene or benzothieno skeleton. A common route might involve:
Cyclization Reactions: : Building the benzothiophene core through cyclization of a 2-chlorobenzoic acid derivative with sulfur-containing reagents under specific catalysts and conditions.
Pyrimidine Ring Fusion: : The attachment of a pyrimidine ring to the benzothiophene nucleus using formamidine or similar reagents.
Acetylation and Chlorination: : The final steps often include the acetylation of an amino group on the heterocycle and subsequent chlorination.
Industrial Production Methods
In industrial settings, this compound might be produced through a streamlined version of the aforementioned multi-step synthesis, with optimizations to scale up reactions efficiently and reduce costs while ensuring high yield and purity. This often involves using continuous flow reactors and catalytic methods to facilitate reaction processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Reacts with oxidizing agents like hydrogen peroxide or permanganates, typically yielding sulfoxides or sulfones.
Reduction: : Can be reduced under conditions involving reducing agents like lithium aluminum hydride, targeting functional groups such as carbonyls.
Substitution: : Undergoes nucleophilic substitutions, especially at the chlorinated position, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles: : Various amines, thiols.
Major Products
Oxidized Products: : Sulfoxides, sulfones.
Reduced Products: : Alcohols, hydrocarbons.
Substitution Products: : N-substituted derivatives.
Scientific Research Applications
Chemistry
Used as a key intermediate for synthesizing more complex molecules, particularly in the development of ligands and catalysts.
Biology and Medicine
Potentially active as a pharmacophore, meaning it could contribute to the activity of pharmacologically relevant compounds. Studied for antimicrobial, antiviral, and anticancer activities.
Industry
Serves as a precursor for dyes, polymers, and advanced materials due to its stable structure and reactivity profile.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinoline-3(4H)-yl)acetamide
2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyridine-3(4H)-yl)acetamide
Unique Features
While similar compounds may share the fused heterocyclic ring system, 2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide stands out due to its specific reactivity patterns, making it suitable for unique applications in synthetic and medicinal chemistry.
Properties
IUPAC Name |
2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-7-15-12-11(8-4-2-3-5-9(8)20-12)13(19)17(7)16-10(18)6-14/h2-6H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSMMQPPNVFAHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24797696 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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